molecular formula C13H13NO3 B2829497 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896035-81-7

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2829497
M. Wt: 231.251
InChI Key: ZTQOPOCPAYMDKU-UHFFFAOYSA-N
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Description

“1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in biochemistry. The compound also has an ethoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring) with an ethoxy group (-OCH2CH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid group, and the attachment of the ethoxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings (pyrrole and phenyl), the carboxylic acid group, and the ethoxy group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation :

    • The compound 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its derivatives, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and evaluated for their potential antiinflammatory and analgesic activities. Extensive quantitative structure-activity relationship (QSAR) studies highlighted the correlation between the analgesic and antiinflammatory potencies of these compounds and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
  • Chemical Synthesis and Structural Analysis :

    • A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been developed, demonstrating the chemical versatility of this compound. The reaction between appropriately substituted 2H-azirines and enamines yields pyrrole-2-carboxylic acid derivatives, showcasing the compound's utility in organic synthesis and the potential for further functionalization (Law et al., 1984).
  • Intermediate in Pharmaceutical Synthesis :

    • Derivatives of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid serve as important intermediates in the synthesis of pharmaceutical compounds. For instance, a compound related to this family was used as an intermediate in synthesizing the anticoagulant apixaban, emphasizing its significance in drug development processes (Wang et al., 2017).
  • Analytical Chemistry Applications :

    • In analytical chemistry, derivatives of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid have been utilized for the quantitative analysis of urinary δ-aminolevulinic acid, which is an important biomarker for various medical conditions, including lead exposure. This application demonstrates the compound's utility in developing analytical methods and diagnostic tools (Tomokuni & Ogata, 1972).
  • Material Science and Polymer Applications :

    • In material science, n-type conjugated polyelectrolytes derived from pyrrolo[3,4-c]pyrrole-1,4-dione, a structural analogue of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid, have been synthesized for use as electron transport layers in polymer solar cells. This highlights the potential of such compounds in developing advanced materials for renewable energy technologies (Hu et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its environmental impact .

properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-12-8-4-3-6-10(12)14-9-5-7-11(14)13(15)16/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOPOCPAYMDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

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